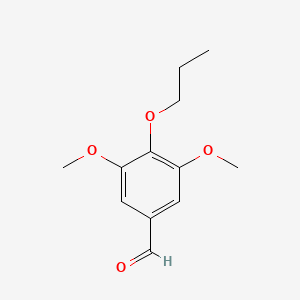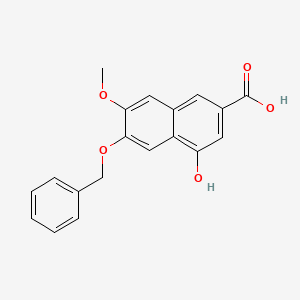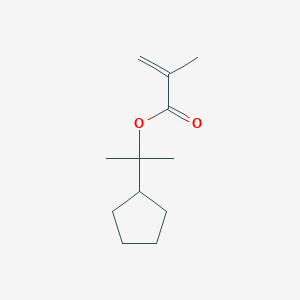
2-Cyclopentylpropan-2-yl methacrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclopentylpropan-2-yl methacrylate is an organic compound belonging to the methacrylate family. Methacrylates are esters of methacrylic acid and are widely used in the production of polymers and copolymers. This particular compound features a cyclopentyl group attached to the methacrylate backbone, which imparts unique properties to the resulting polymers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentylpropan-2-yl methacrylate typically involves the esterification of methacrylic acid with 2-Cyclopentylpropan-2-ol. This reaction is usually catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
Industrial production of methacrylates, including this compound, often employs the acetone cyanohydrin (ACH) process. This process involves the reaction of acetone with hydrocyanic acid to form acetone cyanohydrin, which is then converted to methacrylic acid and its esters through a series of catalytic steps .
化学反応の分析
Types of Reactions
2-Cyclopentylpropan-2-yl methacrylate undergoes various chemical reactions, including:
Polymerization: This compound can undergo free radical polymerization to form homopolymers or copolymers with other monomers.
Hydrolysis: In the presence of water and acid or base catalysts, the ester bond can be hydrolyzed to yield methacrylic acid and 2-Cyclopentylpropan-2-ol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, leading to the formation of different methacrylate esters.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or photochemical conditions.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide, are employed.
Transesterification: Catalysts such as titanium alkoxides or tin compounds are used to facilitate the exchange reaction.
Major Products Formed
Polymerization: Polymers and copolymers with varying properties depending on the comonomers used.
Hydrolysis: Methacrylic acid and 2-Cyclopentylpropan-2-ol.
Transesterification: Different methacrylate esters depending on the alcohol used.
科学的研究の応用
2-Cyclopentylpropan-2-yl methacrylate has several applications in scientific research:
Polymer Science: Used as a monomer in the synthesis of specialty polymers with unique mechanical and thermal properties.
Biomedical Engineering: Polymers derived from this compound are explored for use in drug delivery systems and medical devices due to their biocompatibility.
Surface Coatings: Employed in the formulation of coatings with enhanced adhesion and durability.
Adhesives: Utilized in the development of high-performance adhesives for various industrial applications
作用機序
The primary mechanism of action for 2-Cyclopentylpropan-2-yl methacrylate involves its polymerization to form long-chain polymers. The methacrylate group undergoes free radical polymerization, initiated by thermal or photochemical means, leading to the formation of polymer chains. These polymers can interact with various substrates, providing enhanced mechanical properties and chemical resistance.
類似化合物との比較
Similar Compounds
Methyl Methacrylate: A widely used methacrylate monomer known for its use in the production of polymethyl methacrylate (PMMA).
Ethyl Methacrylate: Similar to methyl methacrylate but with slightly different properties due to the ethyl group.
Butyl Methacrylate: Used in the production of flexible and impact-resistant polymers.
Uniqueness
2-Cyclopentylpropan-2-yl methacrylate is unique due to the presence of the cyclopentyl group, which imparts distinct mechanical and thermal properties to the resulting polymers. This makes it suitable for applications requiring enhanced durability and performance compared to other methacrylate monomers .
特性
分子式 |
C12H20O2 |
|---|---|
分子量 |
196.29 g/mol |
IUPAC名 |
2-cyclopentylpropan-2-yl 2-methylprop-2-enoate |
InChI |
InChI=1S/C12H20O2/c1-9(2)11(13)14-12(3,4)10-7-5-6-8-10/h10H,1,5-8H2,2-4H3 |
InChIキー |
BIJSKSNGNYIDQN-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C(=O)OC(C)(C)C1CCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL]ethanone](/img/structure/B13935626.png)

![4-[2-Chloro-6-(iodomethyl)pyrimidin-4-yl]morpholine](/img/structure/B13935637.png)
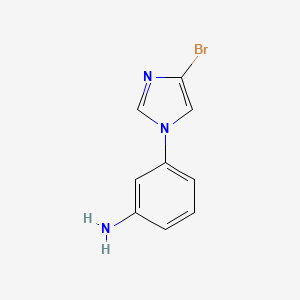
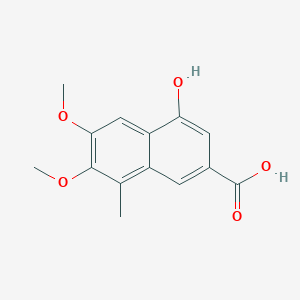
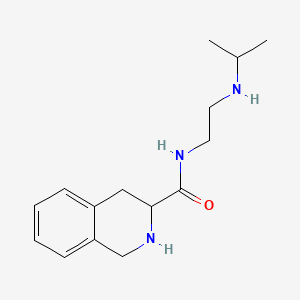
![4-Chloro-2-(methylthio)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13935654.png)
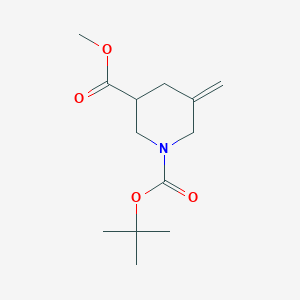

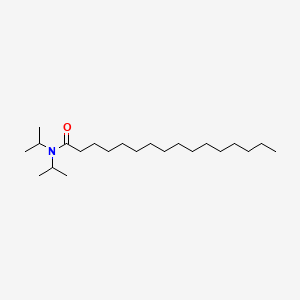
![2-[2-(4-Methyl-piperazin-1-yl)-quinolin-4-yl]-acetamide](/img/structure/B13935680.png)
